molecular formula C10H16N4O2 B576360 tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate CAS No. 723286-79-1

tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate

Cat. No. B576360
M. Wt: 224.264
InChI Key: OKVLFQQWHATAHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate” is a chemical compound . It is an impurity of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of diabetes mellitus type 2 .


Synthesis Analysis

The synthesis of this compound and similar compounds involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string O=C (OC (C) (C)C)N1CC2=NN=CN2CC1 . Its empirical formula is C10H16N4O2 and it has a molecular weight of 224.26 .


Chemical Reactions Analysis

The development of the piperazine-fused triazoles, which includes this compound, presents challenges and opportunities . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .


Physical And Chemical Properties Analysis

This compound is a solid . Its empirical formula is C10H16N4O2 and it has a molecular weight of 224.26 .

Scientific Research Applications

Application in the Synthesis of Sitagliptin

Specific Scientific Field

Medicinal Chemistry and Pharmaceuticals

Summary of the Application

This compound is used as an intermediate in the synthesis of Sitagliptin, a drug used for the treatment of Type 2 diabetes .

Methods of Application or Experimental Procedures

The process involves condensing 3-tert-butoxycarbonylamino-4-(2,4,5-trifluorophenyl) butyric acid with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a] pyrazine in the presence of a catalyst .

Results or Outcomes

The result of this process is the production of Sitagliptin or a pharmaceutically acceptable salt thereof .

Application in Anti-Cancer Studies

Specific Scientific Field

Cancer Research

Summary of the Application

Derivatives of this compound have shown promising results in anti-cancer studies .

Methods of Application or Experimental Procedures

The compound was treated with an array of isocyanates in the presence of triethylamine to create a variety of derivatives . These derivatives were then screened for their anti-cancer properties .

Results or Outcomes

The resultant compounds showed promising anti-proliferative action against two human colon cancer cell lines (HCT-116 and HT-29 colon cancer cell lines) . The IC50 range was estimated at 6.587 to 11.10 µM .

Application in the Development of a Focused Small Molecule Library

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

This compound has been used in the development of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo [4,3-a]pyrazines . This library is intended to serve as a resource for medicinal chemistry research .

Methods of Application or Experimental Procedures

The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .

Results or Outcomes

The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .

Application in the Quantification of Genotoxic Impurities

Specific Scientific Field

Pharmaceutical Analysis

Summary of the Application

This compound has been used in the development of an analytical method for the quantification of 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4] triazolo [4,3-a] pyrazine (7-nitroso impurity), which is a potential genotoxic impurity .

Methods of Application or Experimental Procedures

The purpose of this research study was to develop an analytical method for the quantification of the 7-nitroso impurity .

Results or Outcomes

The development of this method allows for the detection and quantification of potential genotoxic impurities in pharmaceutical compounds .

Application in the Development of Antidepressant, Antipsychotic, Antihistamine, Anti-fungal, Antioxidant, and Anti-inflammatory Drugs

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

This compound is found in a wide variety of promising drugs pertaining to diversified therapeutic applications, namely in antidepressant, antipsychotic, antihistamine, anti-fungal, anticancer, antioxidant, and anti-inflammatory drugs .

Methods of Application or Experimental Procedures

The compound is used as a core structure in the synthesis of these drugs . The specific methods of synthesis would depend on the particular drug being synthesized .

Results or Outcomes

The resultant drugs have shown promising results in their respective therapeutic applications .

Safety And Hazards

This compound is classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects . Its flash point is not applicable .

Future Directions

The development of the piperazine-fused triazoles, which includes this compound, presents challenges and opportunities . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .

properties

IUPAC Name

tert-butyl 6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)13-4-5-14-7-11-12-8(14)6-13/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVLFQQWHATAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C=NN=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674303
Record name tert-Butyl 5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate

CAS RN

723286-79-1
Record name tert-Butyl 5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.